molecular formula C10H10N2O B7951689 1-p-tolyl-1H-pyrazol-4-ol CAS No. 77458-34-5

1-p-tolyl-1H-pyrazol-4-ol

Cat. No.: B7951689
CAS No.: 77458-34-5
M. Wt: 174.20 g/mol
InChI Key: YCNITVORPRPROS-UHFFFAOYSA-N
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Description

1-p-Tolyl-1H-pyrazol-4-ol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a p-tolyl group (a phenyl ring substituted with a methyl group at the para position) and a hydroxyl group at the 4-position of the pyrazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

1-p-Tolyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the reaction of p-tolylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions typically include:

  • Step 1: Formation of Hydrazone

      p-Tolylhydrazine, ethyl acetoacetate

      Conditions: Reflux in ethanol

      Product: Hydrazone intermediate

  • Step 2: Cyclization

      Reagents: Hydrazone intermediate

      Conditions: Acidic or basic conditions, heat

      Product: 1-p-Tolyl-1H-pyrazole

  • Step 3: Hydrolysis

      Reagents: 1-p-Tolyl-1H-pyrazole

      Conditions: Aqueous acid or base

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-p-Tolyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium

      Product: 1-p-Tolyl-1H-pyrazol-4-one

  • Reduction: : The compound can be reduced to form corresponding hydrazine derivatives.

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

      Conditions: Anhydrous conditions

      Product: 1-p-Tolyl-1H-pyrazol-4-amine

  • Substitution: : The hydroxyl group can be substituted with various functional groups.

      Reagents: Halogenating agents, alkylating agents

      Conditions: Varies depending on the substituent

      Product: Substituted pyrazole derivatives

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Halogenating Agents: Thionyl chloride, phosphorus tribromide

    Alkylating Agents: Alkyl halides, alkyl sulfonates

Major Products Formed

    Oxidation: 1-p-Tolyl-1H-pyrazol-4-one

    Reduction: 1-p-Tolyl-1H-pyrazol-4-amine

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

1-p-Tolyl-1H-pyrazol-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pyrazole derivatives with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. It is being studied for its potential use in treating various diseases.

    Industry: Utilized in the development of agrochemicals and dyes. Its derivatives are used as intermediates in the synthesis of pesticides and colorants.

Mechanism of Action

The mechanism of action of 1-p-Tolyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The hydroxyl group at the 4-position allows it to form hydrogen bonds with active sites of enzymes or receptors. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-p-Tolyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

    1-Phenyl-1H-pyrazol-4-ol: Similar structure but with a phenyl group instead of a p-tolyl group. It may exhibit different pharmacological properties due to the absence of the methyl group.

    1-(4-Bromophenyl)-1H-pyrazol-4-ol: Contains a bromine atom, which can enhance its reactivity and biological activity.

    1-(4-Fluorophenyl)-1H-pyrazol-4-ol: The presence of a fluorine atom can influence its metabolic stability and binding affinity to targets.

Uniqueness

This compound is unique due to the presence of the p-tolyl group, which can influence its lipophilicity, reactivity, and biological activity. The methyl group in the p-tolyl moiety can enhance its interaction with hydrophobic pockets in enzymes or receptors, potentially leading to improved pharmacological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of diverse pyrazole derivatives. Ongoing research continues to explore its full potential in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(4-methylphenyl)pyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-7-10(13)6-11-12/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNITVORPRPROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512561
Record name 1-(4-Methylphenyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77458-34-5
Record name 1-(4-Methylphenyl)-1H-pyrazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77458-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylphenyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(p-Tolyl-hydrazono)-acetyl chloride (4.0 g, 19.04 mmol) was then taken in methanol and sodium hydroxide (1.52 g, 38.0 mmol) was added. And the reaction mixture was stirred for 2.5 hours. Methanol was removed and residue was taken up in water and pH was made 3 by adding dilute HCl. The solid was filtered off through on Buckner funnel, washed with cold water, dried under vacuum, and further washed with petroleum ether and dried under vacuum.
Name
(p-Tolyl-hydrazono)-acetyl chloride
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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